molecular formula C17H25N3O.2HCl B1574524 MS 023 dihydrochloride

MS 023 dihydrochloride

Cat. No.: B1574524
M. Wt: 360.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Overview of Protein Arginine Methyltransferases (PRMTs) in Cellular Biology

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-l-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. bohrium.com This post-translational modification, known as arginine methylation, is a widespread and crucial regulatory mechanism in cellular biology. biologists.com It plays a significant role in governing numerous fundamental processes, including gene transcription, RNA processing and metabolism, DNA damage response, signal transduction, and the regulation of protein-protein or protein-nucleic acid interactions. bohrium.combiologists.comnih.gov

There are at least nine human PRMTs, which are categorized into three main types based on the methylation state they produce. bohrium.comasm.org

Type I PRMTs catalyze the formation of ω-NG-monomethylarginine (MMA) and subsequently add a second methyl group to the same nitrogen atom to form asymmetric ω-NG,NG-dimethylarginine (aDMA). biorxiv.orgelifesciences.org This is the largest and most active group of PRMTs in many cells. nih.gov

Type II PRMTs also generate MMA but then add the second methyl group to the other terminal nitrogen atom, resulting in symmetric ω-NG,N'G-dimethylarginine (sDMA). biorxiv.orgelifesciences.org PRMT5 is the primary Type II enzyme. biorxiv.org

Type III PRMTs exclusively catalyze the formation of MMA. asm.org

The distinct types of methylation imparted by these enzymes can have different functional consequences, influencing a protein's structure, localization, and interactions. mdpi.com Given their central role in cellular regulation, the dysfunction of PRMTs has been implicated in a range of diseases, including cancer and neurodegenerative disorders. bohrium.commdpi.com

Table 1: Classification of Protein Arginine Methyltransferases (PRMTs)

Type Catalytic Action Methylation Product Examples
Type I Catalyzes monomethylation and asymmetric dimethylation. Asymmetric dimethylarginine (aDMA) PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8
Type II Catalyzes monomethylation and symmetric dimethylation. Symmetric dimethylarginine (sDMA) PRMT5, PRMT9
Type III Catalyzes only monomethylation. Monomethylarginine (MMA) PRMT7

Historical Development and Strategic Design of MS 023 Dihydrochloride (B599025) as a Selective Chemical Probe

MS 023 dihydrochloride was developed as a potent, selective, and cell-active chemical probe specifically designed to inhibit human Type I PRMTs. bio-techne.combioscience.co.uk Its creation was a strategic effort to provide the research community with a tool to dissect the specific functions of Type I PRMTs, distinct from other classes of methyltransferases. Prior to its development, the lack of highly selective inhibitors made it challenging to study the consequences of Type I PRMT inhibition without confounding effects from other enzymes.

The design of MS 023 resulted in a compound with high affinity for several Type I enzymes. tocris.comrndsystems.com It demonstrates significant potency against PRMT6, PRMT8, PRMT1, PRMT4, and PRMT3. tocris.comrndsystems.com Crucially, MS 023 exhibits high selectivity, showing no significant activity against Type II or Type III PRMTs, nor against a wide panel of other epigenetic-related proteins such as protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs). tocris.comrndsystems.com This specificity allows researchers to confidently attribute observed biological effects to the inhibition of Type I PRMT activity. elifesciences.org In cellular assays, MS 023 effectively reduces the global levels of asymmetric dimethylarginine, the hallmark of Type I PRMT activity, further validating its on-target effects. tocris.comrndsystems.com

Table 2: Inhibitory Potency (IC₅₀) of this compound Against Type I PRMTs

Target Enzyme IC₅₀ (nM)
PRMT1 30
PRMT3 119
PRMT4 83
PRMT6 8
PRMT8 8

Data sourced from references tocris.comrndsystems.com. The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Broad Academic Significance of Type I PRMT Inhibition in Biological Systems

The development of selective inhibitors like MS 023 has been pivotal for advancing the understanding of Type I PRMT functions in health and disease. The ability to pharmacologically inhibit these enzymes has opened new avenues of research across multiple disciplines.

In cancer biology , Type I PRMTs are frequently overexpressed in various tumors and are associated with poor clinical outcomes. nih.govaacrjournals.org Inhibition of these enzymes has shown potential in several areas. For instance, it can induce an interferon gene signature in cancer cells and decrease the expression of the immunosuppressive cytokine VEGF, suggesting a role in modulating the tumor microenvironment. nih.gov Research has shown that inhibiting Type I PRMTs can enhance T-cell mediated antitumor immune responses and synergize with immune checkpoint blockade therapies. nih.gov Furthermore, in certain cancers with mutations in RNA splicing factors, inhibiting PRMTs can lead to preferential killing of the malignant cells. aacrjournals.org

In neuroscience , Type I PRMT inhibition has been identified as a potential therapeutic strategy for neurodegenerative diseases such as C9orf72-associated amyotrophic lateral sclerosis (ALS). nih.gov The toxic dipeptide repeats (polyGR and polyPR) produced in this condition are substrates for Type I PRMTs, and their asymmetric dimethylation is believed to be crucial for their cytotoxicity. nih.gov Studies using Type I PRMT inhibitors have demonstrated a protective effect against this toxicity in cellular models. nih.gov

In the study of gene regulation and RNA biology , inhibiting Type I PRMTs has profound effects on RNA processing. biorxiv.orgelifesciences.org Research using MS 023 has revealed that inhibiting these enzymes alters co-transcriptional splicing rates and can lead to changes in alternative splicing events, such as intron detention. biorxiv.orgelifesciences.org These findings highlight the integral role of Type I PRMTs in the post-transcriptional regulation of gene expression. elifesciences.org

Properties

Molecular Formula

C17H25N3O.2HCl

Molecular Weight

360.32

Synonyms

N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride

Origin of Product

United States

Molecular and Enzymatic Interactions of Ms 023 Dihydrochloride

Characterization of Inhibitory Spectrum Against Type I Protein Arginine Methyltransferases

MS 023 dihydrochloride (B599025) has been identified as a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). nih.govbio-techne.comaxonmedchem.commedchemexpress.combioscience.co.ukmedchemexpress.comtocris.comapexbt.comselleckchem.comselleckchem.comcelluars.com This class of enzymes is responsible for catalyzing the mono- and asymmetric dimethylation of arginine residues within proteins, a post-translational modification crucial for various cellular processes. nih.gov

Specific Inhibition Potency Towards PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8

MS 023 dihydrochloride exhibits high potency against several members of the Type I PRMT family. bio-techne.comaxonmedchem.commedchemexpress.combioscience.co.ukmedchemexpress.comtocris.com In biochemical assays, it has demonstrated significant inhibitory activity with varying IC50 values for each enzyme. Specifically, the compound is a potent inhibitor of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. bio-techne.comaxonmedchem.commedchemexpress.combioscience.co.ukmedchemexpress.comtocris.com The reported IC50 values highlight its strong effect on these enzymes, establishing it as a pan-inhibitor of Type I PRMTs. nih.gov

Table 1: Inhibitory Potency (IC50) of this compound Against Type I PRMTs

PRMT Family Member IC50 (nM)
PRMT1 30
PRMT3 119
PRMT4 83
PRMT6 8
PRMT8 8

Data sourced from multiple references. bio-techne.comtocris.com

Comparative Selectivity Profile Against Other Methyltransferase Classes (Type II/III PRMTs, PKMTs, DNMTs, KDMs)

A key characteristic of this compound is its high selectivity for Type I PRMTs. nih.govbio-techne.comaxonmedchem.commedchemexpress.com Extensive testing has shown that the compound is completely inactive against Type II and Type III PRMTs at concentrations up to 10 μM. nih.gov Type II PRMTs catalyze the symmetric dimethylation of arginine, while Type III PRMTs are responsible for arginine monomethylation. nih.gov

Furthermore, the selectivity of this compound extends beyond the PRMT family. It has been demonstrated to have no significant activity against other classes of methyltransferases, including Protein Lysine (B10760008) Methyltransferases (PKMTs) and DNA Methyltransferases (DNMTs). nih.govbio-techne.comaxonmedchem.commedchemexpress.com The compound also does not inhibit Lysine Demethylases (KDMs) or methyllysine and methylarginine (B15510414) reader proteins. nih.govbio-techne.comtocris.com This high degree of selectivity makes this compound a valuable chemical tool for specifically studying the biological functions of Type I PRMTs. nih.gov

Mechanistic Elucidation of Substrate-Level Modulation by this compound

The inhibitory action of this compound leads to significant changes in the cellular landscape of arginine methylation. nih.gov Its mechanism involves binding to the substrate binding site of the enzyme, as revealed by a crystal structure of PRMT6 in complex with MS 023. nih.gov

Global Reduction of Asymmetric Arginine Dimethylation Marks in Cellular Contexts

Treatment of cells with this compound results in a significant and concentration-dependent decrease in the global levels of asymmetric arginine dimethylation (Rme2a). nih.govbio-techne.comaxonmedchem.commedchemexpress.combioscience.co.uktocris.com This effect has been observed in various cell lines, including MCF7 and HEK293 cells. nih.gov Concurrently with the reduction in Rme2a, there is an increase in the global levels of arginine monomethylation (Rme1) and symmetric arginine dimethylation (Rme2s). nih.gov This shift in methylation patterns is a direct consequence of the inhibition of Type I PRMTs, which are the primary enzymes responsible for asymmetric dimethylation. nih.gov

Direct Impact on Key Histone Arginine Methylation States (e.g., H4R3me2a, H3R2me2a)

This compound has a direct and potent impact on the methylation status of specific histone arginine residues, which are key substrates of Type I PRMTs. nih.gov PRMT1 is the main enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). nih.gov Treatment with MS 023 potently reduces the cellular levels of H4R3me2a in a concentration-dependent manner, with a reported IC50 of 9 ± 0.2 nM in MCF7 cells. nih.govselleckchem.comcelluars.commedchemexpress.com

Similarly, the compound effectively inhibits the PRMT6-dependent increase in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). nih.gov In HEK293 cells overexpressing PRMT6, MS 023 reduced the H3R2me2a mark with an IC50 of 56 ± 7 nM. nih.govselleckchem.comcelluars.commedchemexpress.com

Table 2: Cellular IC50 of this compound on Histone Methylation Marks

Histone Mark Cell Line IC50 (nM)
H4R3me2a MCF7 9 ± 0.2
H3R2me2a HEK293 56 ± 7

Data sourced from multiple references. nih.govselleckchem.comcelluars.commedchemexpress.com

Identified Non-Canonical Molecular Targets and Interactions of this compound

While this compound is highly selective for Type I PRMTs, some research has indicated potential interactions with other cellular pathways. One study noted that the compound can inhibit and reduce the expression and protein levels of TGF-β-activated kinase 1 (TAK1). bio-techne.comtocris.com This suggests a potential non-canonical molecular target for this compound, extending its biological activities beyond the realm of arginine methylation. Further investigation is required to fully elucidate the significance of this interaction.

Influence on TGF-β-Activated Kinase 1 Expression and Protein Levels

Transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1) is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of various cytokines and environmental stresses, playing a central role in inflammation, immunity, and apoptosis. nih.govnih.gov The primary molecular target of this compound is the family of type I PRMTs, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. nih.gov These enzymes catalyze the transfer of methyl groups to arginine residues on substrate proteins, a post-translational modification that regulates numerous cellular processes. scbt.com

Based on available scientific literature, a direct regulatory link or influence of this compound on the expression levels or protein concentrations of TAK1 has not been established. Research into the effects of MS 023 has focused on its on-target activity of inhibiting PRMT1 and other type I PRMTs, leading to changes in the methylation status of various histone and non-histone proteins. nih.gov While both TAK1 and PRMTs are crucial components of complex intracellular signaling networks, current studies have not documented a direct interaction or a regulatory effect of MS 023-mediated PRMT inhibition on the transcription or translation of TAK1. nih.govnih.gov

Due to the absence of published research detailing a direct connection or providing quantitative data on the effect of this compound on TAK1 expression, a data table for this interaction cannot be generated.

Interference with Viral Protein Methylation (e.g., SARS-CoV-2 Nucleocapsid Protein)

Recent research has identified a significant role for host cell enzymes in the life cycle of viruses, including SARS-CoV-2. Specifically, the host's type I protein arginine methyltransferase, PRMT1, has been shown to methylate the SARS-CoV-2 nucleocapsid (N) protein. This post-translational modification occurs at specific arginine residues, R95 and R177, which are located within RGG/RG motifs favored by PRMT1.

The methylation of the N protein is not a passive event; it is crucial for key viral functions. One critical function is the interaction of the N protein with the 5'-untranslated region (5'-UTR) of the SARS-CoV-2 genomic RNA, a step required for successful viral packaging. Furthermore, the methylation of residue R95 specifically regulates the N protein's ability to suppress the formation of stress granules (SGs), which are a component of the host cell's innate antiviral response.

MS 023, as a potent inhibitor of type I PRMTs, directly interferes with this process. By inhibiting the catalytic activity of PRMT1, MS 023 prevents the essential arginine methylation of the SARS-CoV-2 N protein. Research findings demonstrate that treatment with MS 023 blocks the N protein-mediated suppression of stress granules. This inhibition disrupts downstream processes vital for the virus. Ultimately, the pretreatment of host cells with MS 023 has been shown to significantly reduce SARS-CoV-2 replication. This suggests that targeting host PRMT1 with inhibitors like MS 023 could be a viable therapeutic strategy by disrupting the later stages of the viral life cycle, such as genome packaging and virion assembly.

The table below summarizes experimental findings on the impact of MS 023 on SARS-CoV-2 replication in VeroE6 cells, a cell line highly susceptible to the virus.

Compound Concentration Observed Effect on SARS-CoV-2
MS 02310 µMIntermediate reduction in viral titer
MS 02320 µMSignificant reduction in viral titer
MS 02320 µM~50% reduction in N protein arginine methylation

Cellular and Epigenetic Consequences of Ms 023 Dihydrochloride Treatment

Regulation of Chromatin Dynamics and Gene Expression

The inhibition of type I PRMTs by MS 023 dihydrochloride (B599025) directly interferes with the epigenetic regulation of gene expression through the modulation of histone methylation patterns.

Treatment with MS 023 dihydrochloride leads to distinct and measurable changes in the methylation status of histone proteins. Type I PRMTs are responsible for creating asymmetric dimethylarginine (ADMA) marks on substrates. nih.gov PRMT1, a primary target, is the main enzyme that generates asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. nih.gov

The alterations in histone methylation directly translate to changes in gene transcription programs and subsequent cellular behavior. By removing activating marks like H4R3me2a, this compound influences the expression of a wide array of genes. researchgate.net

Transcriptomic profiling through RNA sequencing has revealed that treatment with the compound results in the significant downregulation of genes associated with critical cellular processes, including the cell cycle and DNA damage repair (DDR) pathways. researchgate.net This disruption of transcriptional programs for cell proliferation and maintenance leads to functional consequences such as cell cycle arrest and the induction of apoptosis. researchgate.netmdpi.com In human lung adenocarcinoma cells, for instance, MS 023 treatment results in the transcriptional silencing of pathways related to the cell cycle and DNA replication. nih.gov

Modulation of Specific Intracellular Signaling Pathways

Beyond its broad effects on chromatin, this compound has been shown to specifically modulate key intracellular signaling pathways that are often dysregulated in disease, particularly in cancer.

In the context of prostate cancer, the Androgen Receptor (AR) signaling pathway is a central driver of disease progression. nih.govbiorxiv.org Genome-scale CRISPR-Cas9 screening has identified PRMT1 as a critical mediator of AR expression and signaling. nih.govbiorxiv.orgnih.gov PRMT1 is essential for the recruitment of the AR to its target sites on the genome, thereby facilitating the transcription of AR-dependent genes. nih.govbiorxiv.orgnih.gov

Inhibition of PRMT1 with MS 023 impairs the ability of the AR to bind to lineage-specific enhancer regions. nih.govnih.gov This leads to a reduction in the expression of key oncogenes, including the AR gene itself, creating a negative feedback loop. nih.govbiorxiv.orgnih.gov Consequently, prostate cancer cells that rely on AR signaling exhibit heightened sensitivity to PRMT1 inhibition, indicating that the anti-proliferative effects of MS 023 in this setting are mediated specifically through the AR axis. biorxiv.orgnih.gov These findings have established a preclinical basis for exploring the co-targeting of PRMT1 and AR in advanced prostate cancer. nih.govbiorxiv.orgnih.gov

The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is fundamental to cell growth, proliferation, and metabolism. nih.gov Research in breast cancer has demonstrated that PRMT1 is a key regulator of this pathway. rndsystems.comnih.govinstitut-curie.org Upon stimulation with IGF-1, the IGF-1 receptor activates downstream cascades, including the PI3K-AKT and MAPK/ERK pathways. nih.gov PRMT1 plays a significant role in this process; one identified mechanism involves the methylation of the Estrogen Receptor alpha (ERα) following IGF-1 stimulation, linking the two crucial pathways in breast cancer. nih.gov The methyltransferase activity of PRMT1 is therefore an important component for the proper transmission of signals originating from the IGF-1 receptor. nih.govbiorxiv.org

A significant consequence of PRMT1 inhibition by this compound is the profound disruption of RNA splicing. nih.govresearchgate.netnih.gov PRMT1 is required for maintaining the fidelity and efficiency of the mRNA splicing process. nih.gov Mechanistic studies have shown that treatment with MS 023 impairs splicing, leading to the retention of intronic sequences within mature mRNA transcripts. nih.gov

This dysfunctional splicing process results in the accumulation of aberrant DNA:RNA hybrid structures known as R-loops. nih.govresearchgate.netnih.gov The persistence of these R-loops is a source of genomic instability, leading to replication stress, the collapse of replication forks, and ultimately, the formation of DNA double-strand breaks (DSBs). nih.govresearchgate.net This induction of DNA damage explains the observed synergy between MS 023 and DNA-damaging agents like chemotherapy and radiation, as the compound sensitizes cancer cells to these therapies. nih.govresearchgate.netnih.gov

Table 2: Summary of Cellular and Epigenetic Effects of this compound

Area of ImpactSpecific Consequence of Treatment
Histone MethylationDecreased global asymmetric dimethylation (Rme2a); Increased global monomethylation (Rme1) and symmetric dimethylation (Rme2s). nih.gov
Gene ExpressionDownregulation of genes involved in cell cycle and DNA damage repair. researchgate.net
Androgen Receptor SignalingImpaired AR binding to enhancers and reduced expression of AR and its target genes. nih.govbiorxiv.orgnih.gov
IGF-1 SignalingModulation of signaling downstream of the IGF-1 receptor in breast cancer. nih.govinstitut-curie.org
RNA SplicingImpaired splicing, leading to intron retention, R-loop formation, and DNA double-strand breaks. nih.govresearchgate.net

Effects on Signaling Pathways Associated with Fibrosis and Inflammation

Fibrosis and inflammation are complex pathological processes governed by intricate signaling networks. nih.govfrontiersin.org A central pathway in the development of fibrosis is mediated by the transforming growth factor-beta (TGF-β) cytokine family. nih.govnih.govjohnshopkins.edu The canonical TGF-β signaling pathway involves the activation of Smad transcription factors, which regulate the expression of genes involved in extracellular matrix deposition, a hallmark of fibrosis. johnshopkins.edumdpi.com Research has demonstrated that this compound can directly influence this key fibrotic pathway. Specifically, the compound has been shown to inhibit and reduce the expression and protein levels of TGF-β-activated kinase 1 (TAK1). bio-techne.comrndsystems.com TAK1 is a crucial downstream mediator in the TGF-β signaling cascade, linking the receptor activation to various cellular responses. By modulating TAK1, this compound interferes with a significant signaling axis known to drive fibrotic conditions. Many signaling pathways, including the TGF-β pathway, are integral to both fibrotic and inflammatory responses, suggesting a potential role for MS 023 in modulating conditions where these processes overlap. nih.gov

Cellular Phenotypic Responses to this compound Exposure

Characterization of Cellular Growth Inhibition and Viability in Diverse Cell Lines

A critical step in evaluating the cellular effects of a compound is to determine its impact on cell proliferation and viability. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%, is a standard metric for quantifying potency. nih.govaltogenlabs.com Studies have shown that this compound inhibits cell growth and can lead to growth arrest in various cell lines. selleckchem.com At lower concentrations, treatment with the compound has been observed to induce a flattened cellular morphology. selleckchem.comtargetmol.com The antiproliferative effects of MS 023 have been documented across a range of human cell lines, demonstrating its broad activity.

Cell LineCell Type
MCF7Breast Cancer
U2OSOsteosarcoma
HFFHuman Foreskin Fibroblast
HCT116Colorectal Carcinoma
HEK293Human Embryonic Kidney
A549Lung Carcinoma
MDA-MB-231Breast Cancer
T98GGlioblastoma
Primary Multiple Myeloma (MM) cellsPlasma Cell Malignancy

A selection of cell lines in which the effects of this compound on cellular growth and viability have been assessed. selleckchem.comresearchgate.net

Inhibition of Methyltransferase Activity in Cultured Mammalian Cells

This compound is recognized as a potent, selective, and cell-active inhibitor of type I protein arginine methyltransferases (PRMTs). medchemexpress.comnih.govselleckchem.com Its efficacy within cultured mammalian cells is confirmed by observing a reduction in the specific epigenetic marks catalyzed by these enzymes. The compound potently and in a concentration-dependent manner reduces the cellular levels of asymmetrically dimethylated Histone H4 at arginine 3 (H4R3me2a), a well-established product of PRMT1 activity. nih.gov This has been demonstrated in cell lines such as MCF7. medchemexpress.comnih.gov

Furthermore, MS 023 treatment has been shown to inhibit the methyltransferase activity of PRMT6 in cultured HEK293 cells. medchemexpress.comnih.gov This is evidenced by a concentration-dependent decrease in the levels of the H3R2me2a mark (asymmetric dimethylation of Histone H3 at arginine 2). nih.gov These findings confirm that MS 023 effectively engages and inhibits its intended targets within a cellular context, leading to a reduction in global asymmetric dimethylarginine levels. nih.gov

Target PathwayCell LineCellular IC50 (nM)Reference
PRMT1 Methyltransferase Activity (measured by H4R3me2a levels)MCF79 selleckchem.commedchemexpress.com
PRMT6 Methyltransferase Activity (measured by H3R2me2a levels)HEK29356 selleckchem.commedchemexpress.com

Cellular potency of this compound in inhibiting PRMT1 and PRMT6 activity in cultured mammalian cells.

Preclinical Investigations Utilizing Ms 023 Dihydrochloride

In Vitro Cellular Model Systems

Efficacy Assessment in Human Cancer Cell Lines (e.g., MCF7, HEK293)

The in vitro efficacy of MS 023 dihydrochloride (B599025) has been evaluated across various human cancer cell lines, demonstrating its cytostatic and cytotoxic effects. Studies have particularly highlighted its activity in breast cancer (MCF7) and human embryonic kidney (HEK293) cell lines, revealing concentration-dependent and time-dependent impacts on cell proliferation and viability.

In MCF7 breast cancer cells, treatment with MS 023 for 48 hours led to a significant decrease in the global levels of asymmetric arginine dimethylation (Rme2a), a key mark of type I PRMT activity. Concurrently, an increase in monomethylation (Rme1) and symmetric dimethylation (Rme2s) was observed. bio-techne.com While shorter-term (96 hours) treatment with MS 023 up to 1 µM did not significantly affect the growth of MCF7 cells, longer-term exposure over 10 days revealed a significant decrease in cell growth at a concentration of 10 µM. bio-techne.com Further analysis indicated that even at a concentration of 0.1 µM, MS 023 could reduce the number of MCF7 cells by 30% after a 10-day treatment period. bio-techne.com

The differential sensitivity between cell lines suggests that the anti-proliferative effects of MS 023 are cell-type dependent. The data indicates that while higher concentrations can induce a more immediate cytostatic effect, prolonged exposure to lower concentrations can also effectively reduce cancer cell proliferation.

Table 1: Effect of MS 023 Dihydrochloride on Cell Growth

Cell Line Concentration Treatment Duration Effect on Cell Growth
MCF7 10 µM 10 days Significant decrease
MCF7 0.1 µM 10 days 30% decrease in cell number
HEK293 1 µM 96 hours Significant impact

Evaluation of Antiviral Activity in Cell Culture Models (e.g., SARS-CoV-2 in Vero E6 Cells)

Recent investigations have explored the potential antiviral properties of MS 023, particularly against SARS-CoV-2. In vitro studies utilizing Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, have demonstrated that MS 023 can impair viral replication.

Toxicity assays in Vero E6 cells confirmed that MS 023 did not affect cell proliferation at concentrations up to 30 µM. nih.gov When Vero E6 cells were pre-treated with MS 023 for 24 hours and then infected with SARS-CoV-2 at a low multiplicity of infection (MOI=0.1), a significant reduction in viral titer was observed. nih.gov Specifically, treatment with 20 µM of MS 023 resulted in a significant decrease in viral load, while a 10 µM concentration showed an intermediate reduction. nih.gov

These findings suggest that MS 023 interferes with the SARS-CoV-2 life cycle, leading to a decrease in the production of new viral particles. The mechanism is believed to involve the inhibition of host cell protein arginine methyltransferases (PRMTs) that the virus may exploit for its own replication.

Table 2: Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells

Concentration Effect on Viral Titer
10 µM Intermediate reduction
20 µM Significant reduction

In Vivo Non-Human Mammalian Disease Models

Efficacy in Murine Xenograft Models of Solid Tumors (e.g., Huh7 hepatocellular carcinoma)

While the Huh7 cell line is a well-established model for in vivo xenograft studies of hepatocellular carcinoma, specific preclinical investigations evaluating the efficacy of this compound in this particular model were not identified in the reviewed literature. However, the efficacy of MS 023 has been demonstrated in other solid tumor xenograft models. For instance, in a cell line-derived xenograft model of small cell lung cancer (H82), monotherapy with MS 023 resulted in a significant delay in tumor growth. pharmalegacy.com

Investigation of Anti-Leukemic Potential in Murine Acute Lymphoblastic Leukemia Models

The anti-leukemic potential of MS 023 has been investigated in murine models of MLL-rearranged (MLL-r) acute lymphoblastic leukemia (ALL). These studies have shown that targeting PRMT1 with MS 023 can disrupt the maintenance of leukemia-initiating cells.

In vivo administration of MS 023 as a single agent showed an inhibitory effect on the propagation of MLL-r ALL. medchemexpress.com More significantly, when combined with a tyrosine kinase inhibitor (TKI) such as PKC412, MS 023 treatment led to an enhanced ablation of MLL-r ALL cells. medchemexpress.com This combination therapy extended the survival of leukemic mice compared to treatment with either agent alone, suggesting a synergistic effect. medchemexpress.com Importantly, MS 023 treatment did not appear to adversely affect the long-term engraftment of normal human hematopoietic CD34+ cells in NSG mice, indicating a degree of selectivity for leukemic cells. medchemexpress.com

These findings highlight the potential of PRMT1 inhibition as a therapeutic strategy for this aggressive form of leukemia.

Exploratory Studies in Animal Models of Fibrotic and Inflammatory Conditions

No specific preclinical studies evaluating the efficacy of this compound in animal models of fibrotic or inflammatory conditions were identified in the reviewed literature. However, given that MS 023 has been shown to inhibit the expression and protein levels of TGF-β-activated kinase 1 (TAK1), a key signaling molecule in inflammatory and fibrotic pathways, its potential in these conditions warrants future investigation.

Advanced Research Methodologies and Applications of Ms 023 Dihydrochloride

Role as a Chemical Probe in Epigenetics and Chemical Biology

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein, by selectively binding to it and modulating its activity. nih.gov MS 023 dihydrochloride (B599025) serves as a potent and selective chemical probe for Type I protein arginine methyltransferases (PRMTs), a family of enzymes crucial in epigenetic regulation. nih.govsigmaaldrich.com Its value lies in its ability to help researchers test biological and therapeutic hypotheses related to these enzymes, which are often overexpressed in diseases like cancer. nih.govnih.gov

MS 023 dihydrochloride is a key component of chemical biology toolboxes designed for the study of protein methyltransferases (PMTs). lih.lunih.gov These toolboxes are curated collections of chemical probes, along with inactive control compounds, that enable systematic investigation into the function of PMTs in cellular processes. lih.lubiorxiv.org The inclusion of MS 023 provides a means to specifically inhibit Type I PRMTs, allowing for the dissection of their roles in epigenetic signaling. nih.govlih.lu

The development of MS 094, a structurally similar but biochemically inactive analog of MS 023, is crucial for these toolboxes. nih.govnih.gov This negative control allows researchers to distinguish between the effects caused by specific inhibition of Type I PRMTs and potential off-target effects of the chemical scaffold. biorxiv.org Such collections of reagents are vital resources for modulating the cellular epigenome and studying methylation-mediated signaling in areas like inflammation and immuno-oncology. lih.lunih.govh1.co

Compound screening libraries are large collections of small molecules used in high-throughput screening to identify new drug candidates or to probe biological pathways. medchemexpress.comnih.gov this compound is included in various specialized libraries, such as Epigenetics Compound Libraries and Histone Modification Research Compound Libraries, which are designed to target epigenetic modifiers like "writers," "erasers," and "readers" of histone marks. medchemexpress.comnih.govtargetmol.com

The presence of well-characterized probes like MS 023 in these libraries is invaluable. nih.gov It allows for the systematic screening for inhibitors of epigenetic modifiers, which has become an appealing strategy in diseases with a strong epigenetic component, such as acute myeloid leukemia (AML). nih.gov By including potent and selective inhibitors, these libraries serve as a critical starting point for drug discovery and for understanding the therapeutic potential of targeting specific epigenetic enzymes. nih.govresearchgate.net

Experimental Approaches Employing this compound

The specific characteristics of this compound make it suitable for a range of experimental techniques aimed at understanding the function and therapeutic potential of Type I PRMTs.

In vitro enzymatic assays are fundamental for characterizing the potency and selectivity of inhibitors. This compound has been extensively profiled using such assays, which typically involve purified enzymes and substrates to measure the inhibitor's effect on catalytic activity. nih.govresearchgate.net These experiments have demonstrated that MS 023 is a potent inhibitor of Type I PRMTs, with IC50 values in the nanomolar range. bio-techne.comrndsystems.comselleckchem.com Conversely, it shows no significant activity against Type II and Type III PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), or DNA methyltransferases (DNMTs), highlighting its selectivity. nih.govcaymanchem.com

In Vitro Inhibitory Activity of this compound Against Type I PRMTs
EnzymeIC50 (nM)
PRMT130
PRMT3119
PRMT483
PRMT68
PRMT88

Data sourced from multiple references. medchemexpress.combio-techne.comrndsystems.comselleckchem.comcaymanchem.comaxonmedchem.com

Beyond purified enzymes, MS 023 is used in cell-based assays to quantify its effect on protein arginine methylation within a biological context. nih.gov Treatment of cells with MS 023 leads to a potent and concentration-dependent decrease in the levels of asymmetric dimethylation of arginine residues on histones, such as H4R3me2a in MCF7 cells (IC50 = 9 nM) and H3R2me2a in HEK293 cells (IC50 = 56 nM). nih.govmedchemexpress.comcaymanchem.com These studies confirm the cell-activity of the compound. nih.gov

Researchers use techniques like Western blotting with specific antibodies against methylated arginine to measure these changes. researchgate.net Such experiments show that inhibiting Type I PRMTs with MS 023 not only reduces global levels of asymmetric dimethylation but also leads to a concurrent increase in monomethylation and symmetric dimethylation levels in cells. nih.govnih.gov

Cellular Activity of this compound
Cell LineTarget MarkIC50 (nM)
MCF7H4R3me2a9
HEK293H3R2me2a56

Data sourced from references. medchemexpress.comcaymanchem.com

To explore the mechanisms of action and potential therapeutic applications, MS 023 is used in preclinical studies, often in combination with other therapeutic agents. medchemexpress.com For example, in studies on MLL-rearranged acute lymphoblastic leukemia, the combination of MS 023 with PKC412 was shown to block leukemia propagation and extend the survival of leukemic mice compared to single-agent treatments. medchemexpress.com Similarly, in Ewing sarcoma, while MS 023 alone induces growth arrest and apoptosis, combining it with the PARP inhibitor olaparib (B1684210) did not produce a significant additive effect, providing mechanistic insights into the specific roles of different types of arginine methylation in DNA repair pathways. researchgate.net These combination studies are critical for identifying synergistic interactions and understanding the cellular pathways regulated by Type I PRMTs. medchemexpress.comresearchgate.net

Future Directions and Emerging Research Avenues for Ms 023 Dihydrochloride

Identification of Novel PRMT Substrates and Their Biological Significance

A primary future direction for MS 023 research is its application in identifying novel substrates for Type I PRMTs. The biological consequences of inhibiting PRMTs are dictated by the functions of their downstream targets. While histones are well-known substrates, PRMTs methylate a wide array of non-histone proteins involved in diverse cellular processes. researchgate.net The use of potent and selective inhibitors like MS 023 is essential for accurately linking Type I PRMT activity to specific substrate methylation events.

Future studies will likely employ MS 023 in combination with advanced proteomic techniques to capture a global snapshot of the arginine methylome. Methodologies such as immunoaffinity purification of methylated peptides followed by mass spectrometry can provide a comprehensive inventory of PRMT substrates. aiche.org By comparing the methylation status of proteins in cells treated with MS 023 versus control cells, researchers can identify proteins that are direct or indirect substrates of Type I PRMTs. This approach can uncover previously unknown roles of PRMTs in cellular signaling, metabolism, and transcriptional control. aiche.org The identification of these novel substrates is the first step in understanding their biological significance and determining how their methylation status contributes to disease states like cancer.

Research ApproachDescriptionPotential Outcome
Chemical Proteomics Using MS 023 in conjunction with affinity-based probes or specific antibodies to isolate and identify methylated proteins from cell lysates.Comprehensive mapping of the Type I PRMT substrate landscape.
Quantitative Mass Spectrometry Employing techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to compare protein methylation levels in MS 023-treated vs. untreated cells.Identification of specific arginine residues whose methylation is dependent on Type I PRMT activity.
Functional Validation Following identification, using genetic approaches (e.g., siRNA, CRISPR) to validate the functional consequences of substrate methylation.Elucidation of novel biological pathways regulated by arginine methylation.

Deeper Understanding of Isoform-Specific PRMT Inhibition Consequences

MS 023 inhibits multiple Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with varying potencies. medchemexpress.com While numerous studies suggest that many of the observed cellular effects of MS 023 are predominantly mediated by the inhibition of PRMT1, a deeper understanding of the consequences of inhibiting each specific isoform is a critical area for future research. nih.govresearchgate.netelifesciences.org

PRMT IsoformReported IC50 for MS 023Known Biological Roles Implicated by Inhibition
PRMT1 30 nMRNA splicing, DNA damage response, gene transcription nih.govnih.gov
PRMT3 119 nMRibosome biogenesis
PRMT4 (CARM1) 83 nMTranscriptional co-activation
PRMT6 4 nMTranscriptional repression, DNA repair nih.govmedchemexpress.com
PRMT8 5 nMNeuronal functions

Development and Validation of Advanced Preclinical Disease Models for Therapeutic Exploration

The therapeutic potential of MS 023, particularly in oncology, necessitates its evaluation in advanced preclinical models that more accurately reflect human disease. While initial studies in cell-line-derived xenografts (CDX) have been promising, future research will increasingly rely on patient-derived xenograft (PDX) models. nih.govresearchgate.netnih.gov PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, and they are known to better retain the genetic and histological characteristics of the original tumor. nih.govnih.govonclive.com

Studies have already shown the efficacy of MS 023 in PDX models of SCLC, where it synergizes with PARP inhibitors and radiation. nih.govresearchgate.net Future work will expand the use of PDX models across a wider range of cancers to identify patient populations most likely to respond to Type I PRMT inhibition. researchgate.netresearchgate.net These "avatar" models allow for preclinical testing of MS 023 as a monotherapy or in combination with standard-of-care agents, helping to identify biomarkers of response and resistance. onclive.comyoutube.com Furthermore, the development of humanized mouse models, which possess a functional human immune system, will be crucial for evaluating the interplay between PRMT inhibition and anti-tumor immunity.

Integration of MS 023 Dihydrochloride (B599025) Research with Systems Biology and Multi-Omics Data

To fully comprehend the cellular impact of MS 023, future research must integrate pharmacological studies with systems biology and multi-omics approaches. nih.gov This involves combining data from transcriptomics (RNA-seq), proteomics, and metabolomics to build a holistic model of the cellular response to Type I PRMT inhibition.

Recent studies have begun this integration, revealing that MS 023 treatment causes widespread changes in the transcriptome and proteome. nih.govnih.gov In ccRCC, RNA-seq analysis of MS 023-treated cells showed significant downregulation of genes involved in the cell cycle and DNA damage repair pathways. nih.gov A broader study combining proteomic and transcriptomic analysis following treatment with MS 023 and a PRMT5 inhibitor found that Type I PRMT inhibition uniquely enriched pathways related to the cytoskeleton and extracellular matrix. nih.gov Future work will aim to create more comprehensive network models by integrating these datasets. mdpi.commdpi.comelucidata.io This will allow researchers to identify critical nodes and pathways that are perturbed by MS 023, potentially revealing unexpected mechanisms of action, new therapeutic vulnerabilities, and biomarkers for patient stratification.

Unraveling the Broader Epigenetic Landscape Perturbations Induced by PRMT Inhibition

Inhibition of Type I PRMTs by MS 023 has been shown to reduce global levels of asymmetric dimethylation while concurrently increasing levels of monomethylation and symmetric dimethylation. nih.govselleckchem.com This phenomenon, likely due to substrate scavenging by other PRMTs, represents a significant perturbation of the cellular methyl-arginine balance. elifesciences.org Beyond this, PRMT inhibition can indirectly affect other epigenetic marks. For example, PRMTs methylate various chromatin-modifying enzymes, and inhibiting their activity could alter histone acetylation or lysine (B10760008) methylation patterns. frontiersin.org Future research will utilize genome-wide mapping techniques like ChIP-seq (Chromatin Immunoprecipitation sequencing) for various histone modifications in MS 023-treated cells. This will provide a detailed picture of the epigenetic remodeling that occurs following PRMT inhibition, potentially revealing novel mechanisms by which MS 023 exerts its anti-tumor effects and influences gene expression programs. semanticscholar.org

Q & A

Q. What are the key physicochemical properties of MS 023 dihydrochloride relevant to experimental design?

this compound (CAS: 1992047-64-9) is a spirocyclic compound with the molecular formula C17H25N3O·2HCl and a molecular weight of 360.32 g/mol . Key properties include:

  • Solubility : Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~30 mg/mL) but limited solubility in aqueous buffers without optimization .
  • Stability : Requires storage in a desiccator at -20°C under inert conditions to prevent degradation .
  • Purity : Commercial batches typically report ≥98% purity via HPLC, critical for reproducibility in biological assays .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Storage : Aliquot and store at -20°C in airtight, light-resistant containers under argon or nitrogen to avoid hygroscopic degradation .
  • Handling : Use gloves and conduct experiments in a fume hood. Reconstitute in anhydrous DMSO for stock solutions, followed by dilution in buffer (e.g., PBS) to minimize solvent interference .
  • Safety : Consult SDS for first-aid measures; systemic exposure requires immediate medical attention .

Q. Which analytical methods are most effective for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for retention time consistency. Validate with spiked plasma/serum samples to assess recovery rates .
  • LC-MS/MS : Preferred for low-concentration detection in pharmacokinetic studies, with a lower limit of quantification (LLOQ) of ~1 ng/mL .
  • Quality Control : Batch-specific certificates of analysis (COA) should include residual solvent and elemental analysis data .

Advanced Research Questions

Q. How can researchers optimize this compound solubility in aqueous buffers for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% final concentration) or β-cyclodextrin to enhance aqueous solubility without inducing cytotoxicity .
  • pH Adjustment : Dissolve in slightly acidic buffers (pH 5–6) to leverage the hydrochloride salt’s ionization, followed by filtration (0.22 µm) to remove particulates .
  • Sonication : Brief sonication (10–15 seconds) post-dilution can improve dispersion in aqueous media .

Q. What strategies are recommended for validating target engagement of this compound in cellular models?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) to quantify displacement by MS 023 in receptor saturation studies .
  • Biochemical Profiling : Pair with CRISPR-engineered knockouts of the putative target (e.g., dopamine receptors) to confirm specificity .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) to infer direct binding .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Batch Variability : Compare COAs for purity, salt form, and residual solvents, which can alter potency .
  • Assay Conditions : Standardize cell passage numbers, serum concentrations, and incubation times. For example, serum proteins may sequester lipophilic compounds, reducing effective concentrations .
  • Orthogonal Assays : Validate findings using independent methods (e.g., electrophysiology for ion channel targets vs. calcium flux assays) .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic (PK) profile in vivo?

  • Dose Escalation : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F) and half-life (t½) .
  • Tissue Distribution : Use LC-MS/MS to quantify drug levels in brain, liver, and plasma, noting blood-brain barrier penetration via brain/plasma ratios .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in hepatic microsomes .

Q. Methodological Notes

  • Data Contradictions : Cross-reference batch-specific COAs and assay metadata (MIACARM standards) to isolate variables affecting reproducibility .
  • Structural Analogues : Compare MS 023 with spirocyclic derivatives (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride) to explore structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.